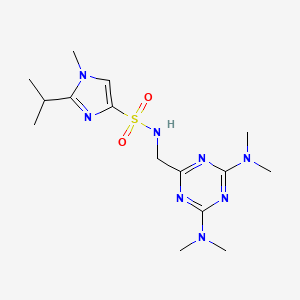![molecular formula C21H17N5O4 B2532251 methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 750620-91-8](/img/structure/B2532251.png)
methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Molecular Structure Analysis
Pyrazolopyrimidines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The specific molecular structure of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” would require more specific information or advanced computational analysis.Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidines are diverse and depend on the specific substituents present in the molecule . Without specific information on the reactions of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate”, it’s challenging to provide a detailed analysis.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Research has demonstrated the use of related chemical structures in the synthesis of various heterocyclic systems, which are foundational in medicinal chemistry for their potential biological activities. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate and similar compounds have been introduced as reagents for preparing fused pyrimidinones from heterocyclic α-amino compounds, leading to the synthesis of derivatives with potential biological activities (Stanovnik et al., 1990).
Biological Evaluation of Heterocyclic Derivatives
Several studies focus on the biological evaluation of heterocyclic derivatives synthesized from compounds with similar chemical structures. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising results in inhibiting cancer cell growth and lipoxygenase activity (Rahmouni et al., 2016).
Antimicrobial Applications
The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with studies reporting significant activity against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Anti-Inflammatory and Anticancer Activities
Compounds derived from similar chemical structures have been investigated for their anti-inflammatory and anticancer activities. For instance, derivatives of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and shown to exhibit anti-inflammatory activity, comparable to standard drugs, without ulcerogenic activity. This highlights their therapeutic potential in inflammation-related disorders (Aggarwal et al., 2014).
Corrosion Inhibition
In addition to biological applications, some studies have explored the corrosion inhibition properties of heterocyclic derivatives on various metal surfaces in acidic environments. This research suggests potential industrial applications in protecting materials from corrosion (Abdel Hameed et al., 2020).
Direcciones Futuras
The field of pyrazolopyrimidines is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery . Future research could explore the synthesis, properties, and potential applications of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” in more detail.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have significant biomedical applications . They are known to interact with various biological targets due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It can be inferred that the compound likely interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridines, mimicking hinge region binding interactions in kinase active sites .
Biochemical Pathways
Compounds with similar structures have been found to have significant effects on various biochemical pathways, particularly those involving kinases .
Result of Action
Compounds with similar structures have been found to have significant effects on various cellular processes, particularly those involving kinases .
Propiedades
IUPAC Name |
methyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-21(29)14-7-9-15(10-8-14)24-18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKICNVZWWVVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)


![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)



![N-cyclopentyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2532181.png)
![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)
![1-[2-Nitro-5-(1,4-thiazinan-4-yl)phenyl]-1-ethanone](/img/structure/B2532185.png)

![4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2532187.png)

